molecular formula C9H9F7O3 B14279720 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate CAS No. 137891-30-6

2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate

Cat. No.: B14279720
CAS No.: 137891-30-6
M. Wt: 298.15 g/mol
InChI Key: IBCACYBEWWASTF-UHFFFAOYSA-N
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Description

2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound’s structure includes a heptafluorobutoxy group attached to an ethyl prop-2-enoate moiety, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, where the reactants are combined in reactors equipped with temperature and pressure control systems. The use of high-purity reactants and efficient catalysts ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,4,4,4-Heptafluorobutoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a heptafluorobutoxy group and an ethyl prop-2-enoate moiety. This structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

137891-30-6

Molecular Formula

C9H9F7O3

Molecular Weight

298.15 g/mol

IUPAC Name

2-(1,1,2,2,4,4,4-heptafluorobutoxy)ethyl prop-2-enoate

InChI

InChI=1S/C9H9F7O3/c1-2-6(17)18-3-4-19-9(15,16)7(10,11)5-8(12,13)14/h2H,1,3-5H2

InChI Key

IBCACYBEWWASTF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(C(CC(F)(F)F)(F)F)(F)F

Origin of Product

United States

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